molecular formula C8H7BO2S B1286102 1-Benzothien-7-ylboronic acid CAS No. 628692-17-1

1-Benzothien-7-ylboronic acid

Cat. No.: B1286102
CAS No.: 628692-17-1
M. Wt: 178.02 g/mol
InChI Key: RVFILKCRCVFHPV-UHFFFAOYSA-N
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Description

1-Benzothien-7-ylboronic acid is a boronic acid derivative featuring a benzothiophene core with a boronic acid (-B(OH)₂) group at the 7-position. Benzothiophene, a heteroaromatic system comprising a fused benzene and thiophene ring, confers unique electronic and steric properties to the compound. The sulfur atom in the thiophene moiety enhances electron delocalization, while the boronic acid group enables versatile reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science applications .

The 7-position substitution distinguishes it from positional isomers, influencing its electronic profile and interaction with biological targets.

Preparation Methods

Preparation Methods of 1-Benzothien-7-ylboronic Acid

Direct Borylation of Benzothiophene Derivatives

One common approach to prepare this compound involves the direct borylation of benzothiophene or its halogenated derivatives using transition metal-catalyzed methods:

  • Lithiation followed by borylation:
    Halogenated benzothiophene (e.g., 7-bromobenzothiophene) is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the corresponding lithio intermediate. This intermediate is then quenched with a boron electrophile such as trimethyl borate or pinacol borane to afford the boronic acid after hydrolysis.
    This method is widely used for heteroaryl boronic acids but requires careful control of reaction conditions to avoid side reactions.

  • Transition metal-catalyzed borylation:
    Palladium or iridium catalysts can mediate the borylation of C–H bonds in benzothiophene derivatives using bis(pinacolato)diboron (B2pin2) as the boron source. This method allows direct functionalization without pre-functionalization of the aromatic ring.
    However, regioselectivity and catalyst choice are critical for obtaining the 7-substituted product.

Suzuki–Miyaura Cross-Coupling Route

  • Starting from 7-halobenzothiophene (e.g., 7-bromobenzothiophene), Suzuki–Miyaura cross-coupling with bis(pinacolato)diboron in the presence of a palladium catalyst and base can produce the corresponding boronate ester, which upon hydrolysis yields this compound.
  • This method is robust and widely used in organic synthesis for heteroaryl boronic acids.

Preparation via MIDA Boronate Esters

A recent and mild method involves the synthesis of MIDA (N-methyliminodiacetic acid) boronate esters as stable intermediates, which can be hydrolyzed to the free boronic acid:

  • General procedure:
    this compound or its precursor is reacted with MIDA anhydride in anhydrous dioxane at 70 °C for 24 hours under inert atmosphere.
    The MIDA boronate ester formed is isolated by aqueous workup and purification via centrifuge column chromatography.
    This method provides a stable, isolable boronate ester that can be stored and used in subsequent reactions, improving handling and stability of the boronic acid.

  • Advantages:

    • Mild reaction conditions
    • High yields (typically 60–90% for similar heteroaryl boronic acids)
    • Facilitates purification and storage
    • Compatible with various functional groups

Other Synthetic Notes

  • The preparation of this compound often requires careful control of moisture and oxygen, as boronic acids are sensitive to oxidation and hydrolysis.
  • Solvent purification and inert atmosphere techniques are standard to ensure high purity and yield.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Lithiation + Boronation n-BuLi, trimethyl borate, low temp Moderate (50-70) Direct, well-established Sensitive to moisture, regioselectivity issues
Pd-catalyzed Borylation Pd catalyst, B2pin2, base, inert atmosphere Moderate to High Direct C–H borylation Catalyst cost, regioselectivity
Suzuki–Miyaura Cross-Coupling 7-bromobenzothiophene, B2pin2, Pd catalyst High (70-90) Robust, scalable Requires halogenated precursor
MIDA Boronate Ester Formation MIDA anhydride, dioxane, 70 °C, 24 h High (60-90) Mild, stable intermediates Additional step for ester hydrolysis

Detailed Research Findings

  • Thieme et al. (2003) highlighted the challenges in synthesizing heterocyclic boronic acids like benzothienylboronic acids due to their sensitivity and regioselectivity issues but confirmed the utility of palladium-catalyzed methods for their preparation.

  • Kelly et al. (2021) developed a mild and simple method for making MIDA boronates, including heteroaryl boronic acids such as thienyl derivatives, which can be extended to benzothienylboronic acids. Their protocol involves reaction with MIDA anhydride in dioxane at 70 °C for 24 h, followed by aqueous workup and purification by centrifuge column chromatography. This method yields stable MIDA boronate esters that can be converted back to boronic acids as needed.

  • Chem-Impex (2024) lists this compound as a commercially available compound used in organic synthesis and medicinal chemistry, implying established synthetic routes and availability.

  • PubChem (2025) provides structural and chemical data confirming the identity and molecular formula of this compound, supporting the synthetic approaches based on its structure.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

1-Benzothien-7-ylboronic acid serves as a key building block in Pd-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of bi(hetero)aryls. For example:

  • Reaction with polycyclic bromides : Coupling with bromides like 4-bromo-9-methyl-9H-carbazole (9a ) or 1-bromopyrene (10 ) yields biaryls 5a–c , 6 , and 7 under PdCl₂(dppf) catalysis with KF as a base in toluene/methanol (70°C, 24 h) .
  • Catalyst systems : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) achieves yields >80% for acenaphthylene-fused heteroarenes .
SubstrateProductCatalystYield (%)Reference
1-BromodibenzofuranAcenaphthylene-fused furanPd(dppf)Cl₂·CH₂Cl₂86
4-Bromo-9-methylcarbazoleBiaryl 5a PdCl₂(dppf)92

Iodination Reactions

The biaryl products from Suzuki couplings undergo iodination for subsequent functionalization:

  • Conditions : Treatment with nBuLi (−50°C, THF) followed by iodine (1.5 equiv) yields iodides 12a–c (84–92% yields) .
  • Application : These iodides serve as intermediates in Mallory-type photocyclizations to synthesize benzo-fused thiahelicenes (2a–c ) .

Trifluoromethyltelluration

This compound participates in copper-mediated trifluoromethyltelluration:

  • Reagents : [Me₄N][TeCF₃], Cu(OTf)₂, and 2,2′-bipyridine in acetone under dry air .
  • Yield : Heteroaryl substrates (e.g., benzothiophene derivatives) achieve 66–83% yields .
SubstrateProductConditionsYield (%)Reference
Benzo[b]thiophene-2-ylCF₃Te-aryl adductCu(OTf)₂, dry air83

Bioconjugation and Enzyme Inhibition

The boronic acid moiety enables interactions with biomolecules:

  • β-lactamase inhibition : Analogues like 4,7-dichloro-benzothien-2-yl sulfonylaminomethyl boronic acid (DSABA) inhibit class D β-lactamases (IC₅₀ = 5.6 μM) .
  • Drug conjugation : Facilitates attachment to biomolecules via sulfonamide or ester linkages, enhancing drug delivery specificity .

Heterocycle Functionalization

This compound enables access to complex heterocycles:

  • Pyrimidine derivatives : Coupling with chloropyrimidines forms biaryl intermediates for kinase inhibitors (e.g., JNK inhibitors) .
  • Azafluoranthenes : Reaction with pyridylboronic acids yields nitrogen-doped polyaromatics .

Key Mechanistic Insights

  • Regioselectivity : In Pd-catalyzed annulations, the benzothienyl group adds to the less hindered alkyne terminus .
  • Electronic effects : Electron-withdrawing substituents on aryl halides enhance coupling efficiency .

Mechanism of Action

The mechanism of action of 1-benzothien-7-ylboronic acid primarily involves its ability to participate in various coupling reactions. In the Suzuki-Miyaura coupling reaction, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Comparison of Benzothiophene-Based Boronic Acids

Compound Name Boron Position Substituents Molecular Formula Key Features
1-Benzothien-7-ylboronic acid 7 None C₈H₇BO₂S* Sulfur enhances electron delocalization; versatile in cross-coupling
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid 7 F at C6 C₈H₆BFO₂S Fluorine increases electron-withdrawing effects, enhancing reactivity in cross-coupling
Benzo[b]thiophene-2-ylboronic acid 2 None C₈H₇BO₂S Boron at 2-position alters steric interactions; lower steric hindrance

*Inferred from analogous compounds.

Key Observations :

  • Positional Isomerism : Boron placement (2 vs. 7) affects steric accessibility and conjugation. The 7-position in this compound may facilitate interactions in larger molecular systems due to reduced steric hindrance .
  • Substituent Effects: Fluorination at C6 in (6-Fluorobenzo[b]thiophen-7-yl)boronic acid enhances electrophilicity, making it more reactive in Suzuki reactions compared to non-fluorinated analogs .

Reactivity and Application Comparisons

Key Findings :

  • Electronic Modulation : Fluorinated derivatives like (6-Fluorobenzo[b]thiophen-7-yl)boronic acid exhibit superior performance in cross-coupling due to enhanced electrophilicity .
  • Biological Activity : Benzothiophene-based boronic acids may target sulfur-binding enzymes or receptors, whereas benzofuran analogs (e.g., naphtho[1,2-b]benzofuran-7-ylboronic acid) show anticancer activity due to planar aromatic systems .

Insights :

  • The sulfur atom in benzothiophene derivatives may confer selectivity for thiol-containing biological targets, unlike oxygen-containing benzofurans .
  • Fluorinated analogs could improve pharmacokinetics (e.g., metabolic stability) compared to non-halogenated versions .

Biological Activity

1-Benzothien-7-ylboronic acid (C8H7BO2S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C8H7BO2S
  • Molecular Weight : 165.02 g/mol
  • Melting Point : 256-260 °C
  • Purity : ≥95%

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Its boronic acid functional group allows it to form reversible covalent bonds with serine residues in enzymes, which is particularly significant in the context of β-lactamase inhibition.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound exhibits significant inhibitory activity against class A, C, and D β-lactamases, making it a candidate for overcoming antibiotic resistance.

Enzyme ClassIC50 (µM)Reference
Class A5.6
Class CSub µM
Class DLow µM

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

  • Inhibition of Biofilm Formation
    • A study demonstrated that derivatives of benzothienylboronic acids inhibit biofilm formation by Pseudomonas aeruginosa, reducing virulence factors without the need for antibiotics.
  • Pharmacokinetic Studies
    • Preliminary pharmacokinetic evaluations suggest favorable absorption profiles when administered intravenously, although optimization is necessary for enhanced therapeutic efficacy.
  • Safety Profile
    • Toxicological assessments indicate that this compound is non-toxic to human cells, which is critical for its development as a therapeutic agent.

Future Directions

The potential applications of this compound extend into various fields including:

  • Drug Development : Its role as a β-lactamase inhibitor positions it as a valuable asset in the design of new antibiotics.
  • Cancer Therapy : Further investigation into its anticancer properties could lead to novel treatment strategies.
  • Sensor Technology : The compound's reactivity may also lend itself to applications in biosensors for detecting specific biomolecules.

Properties

IUPAC Name

1-benzothiophen-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFILKCRCVFHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586296
Record name 1-Benzothiophen-7-ylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628692-17-1
Record name B-Benzo[b]thien-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628692-17-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzothiophen-7-ylboronic acid
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Record name 1-Benzothien-7-ylboronic acid
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Synthesis routes and methods I

Procedure details

Combine 7-bromobenzo[b]thiophene (300 g, 1.41 mmol) and triisopropylborate (403.6 g, 2.15 mmol) in anhydrous tetrahydrofuran (THF) (4000 mL) in a 12 L Morton flask fitted with a mechanical stirrer and cool under nitrogen in a dry-ice/acetone bath to −70° C. Add n-butyl lithium (1.6 M in hexane, 714 g, 1.68 mmol) dropwise at such a rate as to keep the internal temperature less than −67.5° C. After the addition is complete, allow the reaction mixture to stir at this temperature for 1 hour. Remove the cooling bath and slowly add 4 L of water. Add concentrated HCl (75 mL) until the pH of the solution is about pH=2. Allow the slurry to stir for 1 hour. Add sufficient 5 N aqueous NaOH to adjust the pH of the mixture to about pH=12. Separate the layers and save the aqueous layer. Dilute organic layer with 4 L of methyl-tert-butyl ether and extract with 1 L of 5 N aqueous NaOH. Separate the layers. Combine the aqueous layer with the previous aqueous extract. Wash the aqueous layer with additional methyl-tert-butyl ether (4 L). Separate the layers and transfer the aqueous layers to a 12 L 3-neck round bottom flask fitted with a mechanical stirrer. Cool the solution to +5° C. with an ice-water bath. Add concentrated HCl slowly until the pH of the solution is about pH=2. Stir the mixture for 30 min and filter off the resulting solid. Rinse the solid on the funnel twice with 2 L of water and allow to air-dry for 30 min. Place the solid in a vacuum oven at 50° C. and dry under vacuum overnight. Remove the yellow color by slurrying the dried solid with 2 L of n-heptane for 30 min. Again filter off the solid, air-dry for 30 min, and vacuum dry at 40° C. overnight to afford the title compound (188.8 g, 75%) as a white solid. 1H NMR (400 MHz, CD3OD) δ 7.86 (d, J=8 Hz, 1H), 7.49-7.57 (m, 2H), 7.30-7.39 (m, 2H).
Quantity
300 g
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403.6 g
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4000 mL
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714 g
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Yield
75%

Synthesis routes and methods II

Procedure details

Combine 7-bromobenzo[b]thiophene (300 g, 1.41 mmol) and tri-isopropylborate (403.6 g, 2.15 mmol) in anhydrous THF (4 L) in a 12-L Morton flask fitted with a mechanical stirrer and cool under nitrogen in a dry-ice/acetone bath to −70° C. Add n-butyl lithium (1.6 M in hexane, 714 g, 1.68 mmol) dropwise at such a rate as to keep the internal temperature less than −67.5° C. After the addition is complete allow the reaction mixture to stir at this temperature for 1 h. Remove the cooling bath and slowly add 4 L of water, which causes the temperature to rise to about −5° C. Next, add concentrated HCl (75 mL) until the pH of the solution is about pH=2. Allow the slurry to stir for 1 h. Add sufficient 5 N aqueous NaOH to adjust the pH of the mixture to about pH=12 and transfer to a 22-L bottom-drop funnel Separate and save the lower aqueous layer. Dilute the upper organic layer with 4 L of methyl-tert-butyl ether and extract with 1 L of 5 N aqueous NaOH. Separate the aqueous layer, combine with the previous aqueous extract and place back in the separatory funnel Wash the aqueous layer with additional methyl-tert-butyl ether (4 L). Again, separate the aqueous layer and transfer to a 12-L, 3-neck round bottom flask fitted with a mechanical stirrer. Cool the solution to +5° C. with an ice-water bath. Add concentrated HCl slowly until the pH of the solution is about pH=2. Stir the mixture for 30 minutes and then filter off the resulting solid. Rinse the solid on the funnel twice with 2 L of water and allow to air-dry for 30 min. Place the solid in a vacuum oven at 50° C. and dry under vacuum overnight. The dried solid is slurried with 2 L of n-heptane for 30 min to remove the yellow color. Again filter off the solid, air-dry for 30 min and then vacuum-dry at 40° C. overnight to give the title compound (188.8 g, 75%) as a white solid. 1H NMR (400 MHz, CD3OD) δ 7.86 (d, J=8 Hz, 1H), 7.49-7.57 (m, 2H), 7.30-7.39 (m, 2H).
Quantity
300 g
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reactant
Reaction Step One
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403.6 g
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reactant
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[Compound]
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12-L
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0 (± 1) mol
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4 L
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Quantity
714 g
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods III

Procedure details

A solution of 7-bromo-1-benzothiophene (19.9 g, 0.094 mol) in absolute ether (200 ml) was treated with a 1.6 M solution of n-butyllithium in hexane (0.14 mol, 88 ml) at −78° C. The solution was stiffed at −78° C. for 10 minutes then treated with trimethyl borate (15 ml, 0.14 mol). The mixture was allowed to warm to −10° C. then quenched with an excess of dilute hydrochloric acid. The organic layer was separated, dried, evaporated, and the residue was recrystallised from aqueous ethanol to yield the title compound (10 g, 60%).
Quantity
19.9 g
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[Compound]
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solution
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88 mL
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200 mL
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15 mL
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Yield
60%

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